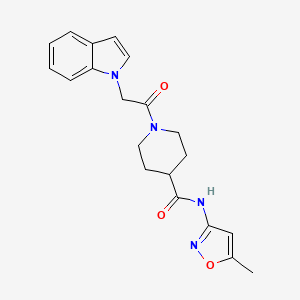

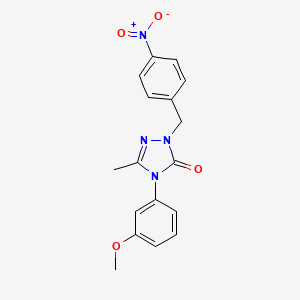

![molecular formula C12H8N2OS2 B2632161 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 339022-65-0](/img/structure/B2632161.png)

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a versatile chemical compound used in scientific research. It’s an imidazothiazole derivative with unique structure that allows for various applications, including drug development and material synthesis.

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines, a class of compounds to which our molecule belongs, has been studied since the 1960s . Recent research has focused on the synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives, which have shown promising anticancer activities .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H7F3N2OS2 . The molecule contains a phenylsulfanyl group attached to an imidazo[2,1-b][1,3]thiazole ring, which is further substituted with a carbaldehyde group .Applications De Recherche Scientifique

Synthesis and Bioactivity

Anthelmintic and Anti-inflammatory Activities : Novel imidazothiazole sulfides and sulfones were synthesized, showing promising anthelmintic and anti-inflammatory activities. These compounds were characterized by analytical and spectral methods, indicating their potential in medical applications (Shetty, Khazi, & Ahn, 2010).

Antitumor Activity : Guanylhydrazones derived from imidazo[2,1-b]thiazoles were tested for their antitumor activity. One compound, in particular, was found to be an inhibitor of Complex III of the mitochondrial respiratory chain, capable of inducing apoptosis in cancer cell lines, highlighting its potential as an antitumor agent (Andreani et al., 2005).

Electrophilic Substitution : Research on electrophilic substitution of imidazo[2,1-b]thiazoles provided insights into the chemical properties and reactivity of these compounds, useful for further chemical modifications and applications (O'daly, Hopkinson, Meakins, & Raybould, 1991).

Antitubercular and Antimicrobial Activities : Imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their antitubercular and antimicrobial activities. Some compounds showed significant inhibitory activity against Mycobacterium tuberculosis and other bacteria, suggesting their potential in treating infectious diseases (Kolavi, Hegde, Khazi, & Gadad, 2006).

Crystal Structure Analysis : The crystal and molecular structure of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, providing valuable information for the design of molecules with desired properties (Banu, Lamani, Khazi, & Begum, 2010).

Orientations Futures

The future research directions for “6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and its derivatives could include further exploration of their anticancer activities . Given their unique structure and potential for various applications, these compounds could be valuable tools for advancing scientific knowledge.

Propriétés

IUPAC Name |

6-phenylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS2/c15-8-10-11(13-12-14(10)6-7-16-12)17-9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYKECCGKHNLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea](/img/structure/B2632079.png)

![1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2632080.png)

![NCGC00380250-01_C21H23NO8_(2E)-4-({(3S,3aR,4E,7aS)-7-Hydroxy-4-[(2E,4E)-1-hydroxy-2,4-hexadien-1-ylidene]-3,6,7a-trimethyl-2,5-dioxo-2,3,3a,4,5,7a-hexahydro-1-benzofuran-3-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B2632081.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)

![2-Azaspiro[5.5]undecan-7-ol](/img/structure/B2632084.png)

![Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate](/img/structure/B2632085.png)

![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)